molecular formula C18H18N2O3 B3756226 ethyl 4-[(2-hydroxyethyl)amino]benzo[h]quinoline-3-carboxylate

ethyl 4-[(2-hydroxyethyl)amino]benzo[h]quinoline-3-carboxylate

Cat. No.: B3756226
M. Wt: 310.3 g/mol
InChI Key: QYFGBIBBYGFKBS-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-hydroxyethyl)amino]benzo[h]quinoline-3-carboxylate is a chemical compound with the molecular formula C18H27N3O4 . It is a solid substance . The compound is part of a larger class of compounds known as quinolines, which are aromatic compounds with a two-ring structure .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, often involves reactions with anilines and malonic acid equivalents . Other methods include reactions with anthranilic acid derivatives or through other specialized methods .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H27N3O4/c1-3-25-18(24)6-4-5-17-19-15-13-14(7-8-16(15)20(17)2)21(9-11-22)10-12-23/h7-8,13,22-23H,3-6,9-12H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 349.43 . The compound should be stored in a sealed container in a dry place, preferably in a freezer under -20°C .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, as well as the development of more efficient and environmentally friendly synthesis methods .

Properties

IUPAC Name

ethyl 4-(2-hydroxyethylamino)benzo[h]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-23-18(22)15-11-20-16-13-6-4-3-5-12(13)7-8-14(16)17(15)19-9-10-21/h3-8,11,21H,2,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFGBIBBYGFKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCCO)C=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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